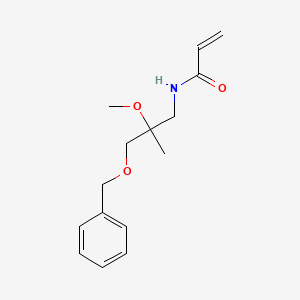
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide, also known as MMPPF, is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. MMPPF belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have beneficial effects in the treatment of various diseases, including breast cancer and osteoporosis.
Wirkmechanismus
The mechanism of action of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide involves its selective binding to estrogen receptors, which are present in various tissues throughout the body. By binding to these receptors, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide can either activate or inhibit their activity, depending on the tissue and the specific receptor subtype.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide are largely dependent on its selective binding to estrogen receptors. In breast cancer, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide can inhibit the growth of cancer cells by blocking the activity of estrogen receptors, which are known to promote cell growth and proliferation. In osteoporosis, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide can increase bone density by activating estrogen receptors in bone tissue, which can stimulate the production of new bone cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide in lab experiments is its selective binding to estrogen receptors, which allows for the study of specific receptor subtypes and their effects on various tissues. However, one limitation of using N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide is its potential toxicity, as high doses of the compound have been shown to cause liver damage in animal studies.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide and its therapeutic applications. One area of research is the development of more potent and selective SERMs, which could have greater efficacy and fewer side effects than currently available drugs. Another area of research is the investigation of the potential use of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, further studies are needed to better understand the mechanisms of action of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide and its effects on various tissues and physiological systems.
Synthesemethoden
The synthesis of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide involves the reaction of 2-methoxy-2-methyl-3-phenylpropanol with prop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide has been widely studied for its potential therapeutic applications, particularly in the treatment of breast cancer and osteoporosis. In breast cancer, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide has been shown to selectively bind to estrogen receptors and inhibit the growth of cancer cells. In osteoporosis, N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide has been shown to increase bone density and reduce the risk of fractures.
Eigenschaften
IUPAC Name |
N-(2-methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-14(17)16-11-15(2,18-3)12-19-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLHLUMUYGFKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)(COCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


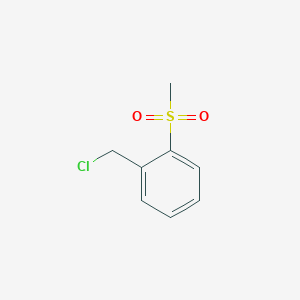
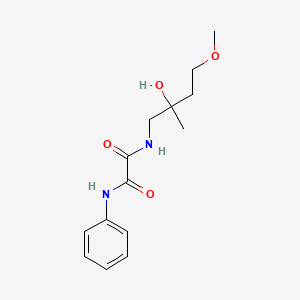
![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)

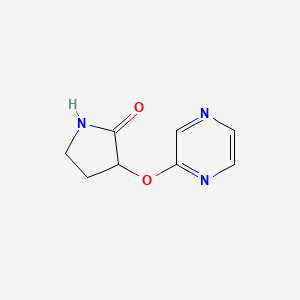
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2987946.png)

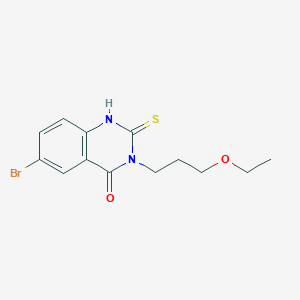
![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)
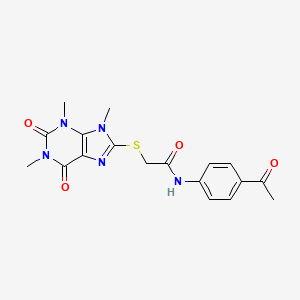
![1-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/no-structure.png)
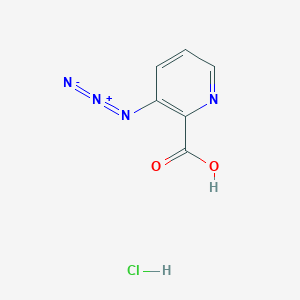
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B2987958.png)